

## (Rac)-CP-609754: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	(Rac)-CP-609754	
Cat. No.:	B8709593	Get Quote

(Rac)-CP-609754 is a potent, cell-permeable, racemic small molecule inhibitor of farnesyltransferase (FTase).[1][2] As a member of the quinolinone class of compounds, it has been investigated for its potential therapeutic applications in oncology and neurodegenerative diseases, such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the basic properties, structure, mechanism of action, and relevant experimental data for (Rac)-CP-609754, intended for researchers, scientists, and drug development professionals.

### **Core Properties and Structure**

(Rac)-CP-609754, also known by the synonyms (Rac)-LNK-754 and (Rac)-OSI-754, is the racemic mixture of CP-609754. Its fundamental properties are summarized in the table below.

Property	Value	Source
Chemical Formula	C29H22CIN3O2	
Molecular Weight	479.96 g/mol	
CAS Number	439153-64-7	
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A



Note: Experimental values for properties such as melting point and boiling point are not readily available in the public domain. The provided data is based on information from chemical suppliers and databases.

#### Chemical Structure:

The chemical structure of the active R-enantiomer of **(Rac)-CP-609754** is 6-[(R)-(4-chlorophenyl)-hydroxy-(3-methylimidazol-4-yl)methyl]-4-(3-ethynylphenyl)-1-methylquinolin-2-one.

# Mechanism of Action: Inhibition of Farnesyltransferase and the Ras Signaling Pathway

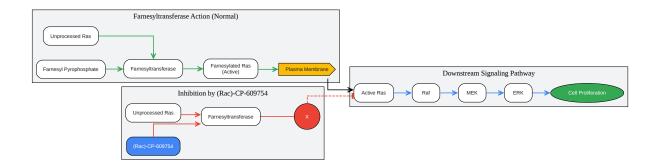
(Rac)-CP-609754 exerts its biological effects through the specific inhibition of farnesyltransferase, a key enzyme in the post-translational modification of a variety of cellular proteins. Farnesylation involves the attachment of a farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CaaX" motif of the target protein. This modification is crucial for the proper subcellular localization and function of these proteins.

One of the most critical substrates of FTase is the Ras family of small GTPases (H-Ras, K-Ras, N-Ras). These proteins are essential transducers of signals from cell surface receptors to intracellular signaling pathways that control cell proliferation, differentiation, and survival. The farnesylation of Ras is a prerequisite for its anchoring to the inner leaflet of the plasma membrane, where it becomes activated.

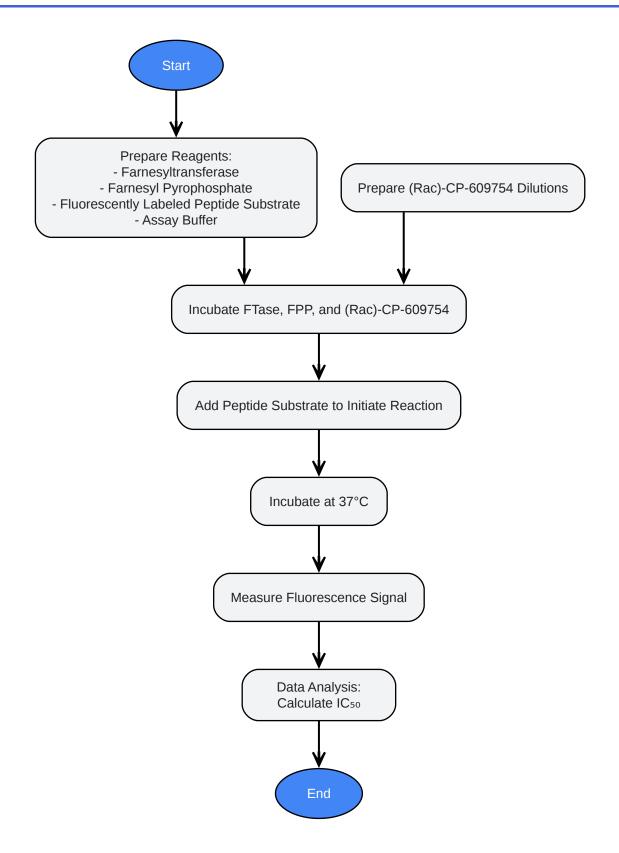
(Rac)-CP-609754 acts as a competitive inhibitor with respect to the protein substrate (e.g., Ras) and a non-competitive inhibitor with respect to farnesyl pyrophosphate. By binding to the farnesyltransferase-FPP complex, it prevents the subsequent binding and farnesylation of Ras.

The inhibition of Ras farnesylation disrupts its membrane association, thereby blocking its activation and the downstream signaling cascade, most notably the Ras-Raf-MEK-ERK pathway. This pathway is frequently hyperactivated in human cancers due to mutations in Ras or upstream/downstream components.

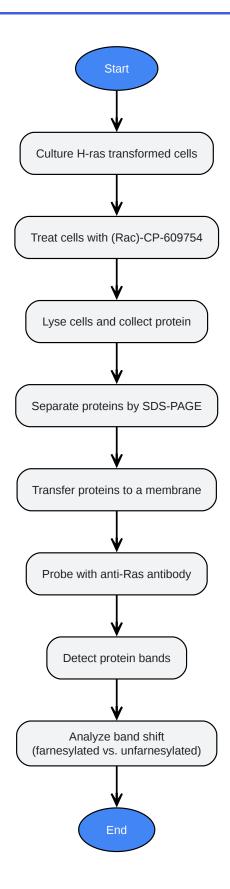












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### References

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